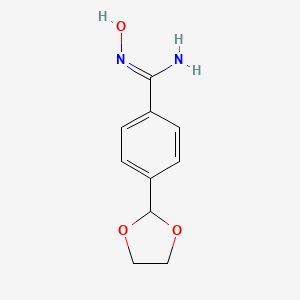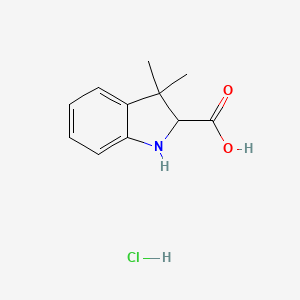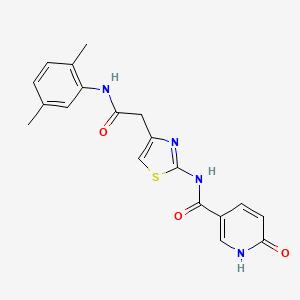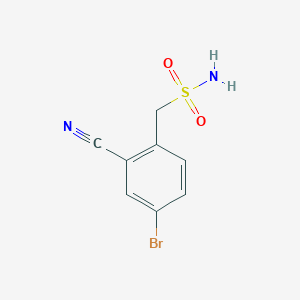![molecular formula C7H12ClNO2 B2501134 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride CAS No. 2416236-34-3](/img/structure/B2501134.png)
3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride is a heterocyclic chemical that belongs to the class of furopyridines. It is characterized by a fused ring structure that combines a pyridine and a furan ring. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis.
Synthesis Analysis
The synthesis of related furopyridine derivatives has been described in the literature. For instance, a simple synthesis of furo[2,3-c]pyridine and its methyl derivatives from ethyl 3-hydroxyisonicotinate has been reported . Although this does not directly describe the synthesis of the compound , it provides insight into the methods that could be adapted for its synthesis. Additionally, a one-pot method for the preparation of furo[3,4-b]pyridine-5(7H)-ones from 2-bromopyridine-3-carboxylic acid has been developed, which could potentially be modified to synthesize the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction . These studies provide valuable information on bond lengths, angles, and overall molecular conformation, which are essential for understanding the chemical behavior of these compounds. The structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, for example, have revealed the importance of hydrogen bonding to their solubility and reactivity .
Chemical Reactions Analysis
The reactivity of similar heterocyclic compounds has been explored in various studies. For instance, the addition and cyclization reactions of 3-(2-imidazolid
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides: This research demonstrates the synthesis of 5-aminofuro[3,2-c]pyridinium tosylates and their reactions to produce various furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters and furo[3,2-c]pyridine N-oxides, which are important in chemical synthesis processes (Bencková & Krutošíková, 1999).
- Synthesis of Thiopyrano[4',3':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines: This study discusses the synthesis of thiopyrano[4',3':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines, demonstrating the versatility of furo-pyridine derivatives in creating complex heterocyclic structures (Ahmed & Ameen, 2010).
- Unexpected Dimerization of Furopyridines: An interesting study on the dimerization of 5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]- and 6-methyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine under acidic conditions, leading to novel dimerized compounds, which highlights the unique reactivity of these compounds (Shiotani et al., 1986).
Chemical Properties and Structural Studies
- New 1-hetarylfuropyridines and Chromenes Based on Pyridoxal: A study showing the transformation of pyridoxal into furo[3,4-c]pyridine species, which are then further transformed into chromeno-[3′,4′:5,6]pyrano[2,3-c]pyridine type compounds, expanding the understanding of furo-pyridine chemistry (Trifonov et al., 2020).
- Heterocyclic β‐Enamino Esters and Cyclization Reactions: Research on the addition and cyclization reactions of 3-(2-imidazolidinylidene)- and 3-(hexahydro-2-pyrimidinylidene)-2(3H)-furanones, illustrating the complex reactions that these furo-pyridine derivatives can undergo (Huang & Wamhoff, 1984).
- Conformational Study of Lactone Fused Perhydroisoxazolo[2,3-a]pyridines: This study offers insight into the conformational aspects of lactone fused perhydroisoxazolo[2,3-a]pyridines, which is crucial for understanding the structural properties of these compounds (Alvarez-Larena et al., 1995).
Propiedades
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7-6-1-2-8-3-5(6)4-10-7;/h5-6,8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEHNXLOQWYYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(=O)OC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501051.png)


![Ethyl 2-[(4-methylphenyl)amino]propanoate](/img/structure/B2501057.png)



![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)
![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)


![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2501071.png)
![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)
